molecular formula C17H29NO B8645899 N-butyl-N-(3-phenoxypropyl)butan-1-amine CAS No. 7061-75-8

N-butyl-N-(3-phenoxypropyl)butan-1-amine

Cat. No.: B8645899
CAS No.: 7061-75-8
M. Wt: 263.4 g/mol
InChI Key: QFNRAWSJCUBNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-(3-phenoxypropyl)butan-1-amine is a tertiary amine compound characterized by a central nitrogen atom bonded to two alkyl chains: a butyl group (C₄H₉) and a 3-phenoxypropyl group (C₃H₆-O-C₆H₅). Applications of such amines span pharmaceuticals (e.g., intermediates in dronedarone synthesis ), agrochemicals, and materials science, though specific uses for this compound require further research.

Properties

CAS No.

7061-75-8

Molecular Formula

C17H29NO

Molecular Weight

263.4 g/mol

IUPAC Name

N-butyl-N-(3-phenoxypropyl)butan-1-amine

InChI

InChI=1S/C17H29NO/c1-3-5-13-18(14-6-4-2)15-10-16-19-17-11-8-7-9-12-17/h7-9,11-12H,3-6,10,13-16H2,1-2H3

InChI Key

QFNRAWSJCUBNPA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCOC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-butyl-N-(3-phenoxypropyl)butan-1-amine with structurally related tertiary amines:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference ID
This compound 3-phenoxypropyl C₁₇H₂₉NO 263.42* Hypothesized use in drug synthesis -
N-butyl-N-(3-chloropropyl)butan-1-amine 3-chloropropyl C₁₁H₂₄ClN 205.77 Intermediate in dronedarone synthesis
N-butyl-N-(prop-2-en-1-yl)butan-1-amine allyl (prop-2-en-1-yl) C₁₁H₂₃N 169.31 Impurity in dronedarone production
N-butyl-N-[3-(9H-xanthen-9-ylidene)propyl]butan-1-amine xanthene-substituted propyl C₂₄H₃₁NO 349.51 Potential fluorescence or material applications

*Calculated based on molecular formula.

Key Observations:

  • Phenoxypropyl vs.
  • Allyl vs. Phenoxypropyl: The allyl group introduces unsaturation, enabling conjugation or polymerization, whereas the phenoxy group provides aromatic stability and solubility modulation.

Physicochemical Properties

  • Polar Surface Area (PSA): The phenoxypropyl derivative likely has a higher PSA (~20–25 Ų) due to the ether oxygen and aromatic ring, compared to 12.47 Ų for the xanthene analog .
  • Solubility: The phenoxy group may improve solubility in organic solvents (e.g., acetonitrile, THF) relative to the chloropropyl analog, which is more lipophilic .

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